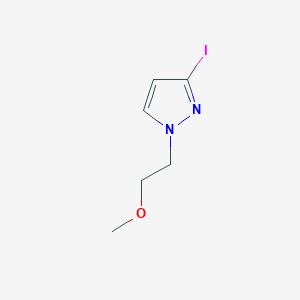
3-(1H-1,2,3-ベンゾトリアゾール-5-スルホンアミド)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid” is a chemical compound with the molecular formula C13H10N4O4S and a molecular weight of 318.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid” is based on its molecular formula C13H10N4O4S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the documentation .作用機序
The mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is based on its ability to form stable complexes with metal ions through the coordination of the sulfonamide and carboxylate groups of the compound. The resulting complexes are stable and insoluble, which makes them ideal for the removal of metal ions from aqueous solutions. The binding affinity of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid for different metal ions depends on the nature of the metal ion, the pH of the solution, and the concentration of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.
Biochemical and Physiological Effects
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the compound has not been extensively studied for its potential biochemical and physiological effects in living organisms. Therefore, further research is needed to determine the potential toxicity and side effects of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.
実験室実験の利点と制限
The advantages of using 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in laboratory experiments include its high binding affinity for metal ions, its low toxicity, and its water solubility. The limitations of using 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in laboratory experiments include its potential interference with other assay methods, its limited stability in some solvents, and its potential for non-specific binding to other molecules.
将来の方向性
There are several future directions for the research and development of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new applications for 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in biochemistry, materials science, and environmental science.
3. Investigation of the potential toxicity and side effects of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in living organisms.
4. Development of new derivatives of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid with improved properties for specific applications.
5. Study of the mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in more detail to better understand its binding affinity for metal ions.
6. Development of new methods for the detection and quantification of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in aqueous solutions.
In summary, 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is a versatile compound with potential applications in various fields, including biochemistry, materials science, and environmental science. Further research is needed to fully understand the properties and potential applications of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.
合成法
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid can be synthesized through a multistep reaction involving the condensation of 3-aminobenzoic acid with 1H-1,2,3-benzotriazole-5-sulfonyl chloride in the presence of a base, followed by hydrolysis and purification steps. The resulting 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
- 用途: BTSA1は、AKR1C3の新規で非常に強力な(nM以下)、アイソフォーム選択的(1500倍)阻害剤として作用します 。その阻害の可能性から、癌治療の有望な候補となっています。
- 証拠: BTSA1は、キノン類の還元を立証する概念実証として機能します。 さらに、静的およびカルベン貯蔵状態の両方で触媒サイクルとして機能する二重(トリアゾール)炭酸塩付加体の形成を実験的に証明しています .
癌治療: AKR1C3阻害
有機単一電子還元触媒
特性
IUPAC Name |
3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-13(19)8-2-1-3-9(6-8)16-22(20,21)10-4-5-11-12(7-10)15-17-14-11/h1-7,16H,(H,18,19)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLQYJYUFAUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=NNN=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)

![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)
![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)
![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2459078.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
